molecular formula C15H25N3 B5768574 4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline

4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline

Cat. No.: B5768574
M. Wt: 247.38 g/mol
InChI Key: VMHXSKKIIPIJBK-UHFFFAOYSA-N
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Description

4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline is an organic compound with the molecular formula C14H23N3 It is a derivative of aniline, featuring a piperazine ring substituted with an ethyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline typically involves the reaction of 4-ethylpiperazine with N,N-dimethylaniline in the presence of a suitable catalyst. One common method involves the use of benzyl bromide as a starting material, which reacts with 4-ethylpiperazine to form the desired product . This reaction is usually carried out in an anhydrous solvent such as methanol, chloroform, or ether, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring or the aniline moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline or piperazine derivatives.

Scientific Research Applications

4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The piperazine ring can interact with biological receptors, while the aniline moiety can participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline is unique due to its specific combination of a piperazine ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-4-17-9-11-18(12-10-17)13-14-5-7-15(8-6-14)16(2)3/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHXSKKIIPIJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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